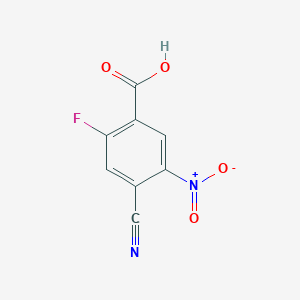

4-Cyano-2-fluoro-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyano-2-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2O4/c9-6-1-4(3-10)7(11(14)15)2-5(6)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETQVQIUKQNKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(=O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662785 | |

| Record name | 4-Cyano-2-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-73-6 | |

| Record name | 4-Cyano-2-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Cyano-2-fluoro-5-nitrobenzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 4-Cyano-2-fluoro-5-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No: 1003709-73-6), a key intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with expert analysis to offer practical insights. While experimentally determined data for this specific molecule is limited in public literature, this guide employs a comparative analysis of structurally similar compounds to establish reliable predictions for its characteristics. Methodologies for empirical determination of these properties are detailed, underscoring the principles of scientific integrity and experimental validation.

Chemical Identity and Molecular Structure

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxyl group, a fluorine atom, a nitro group, and a cyano group. This unique combination of electron-withdrawing groups makes it a valuable and highly reactive building block in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] The strategic placement of these functional groups allows for selective chemical modifications, making it a versatile starting material.[1]

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1003709-73-6 | [3][4] |

| Molecular Formula | C₈H₃FN₂O₄ | [4][5] |

| Molecular Weight | 210.12 g/mol | [4][5] |

| Canonical SMILES | C1=C(C(=CC(=C1[O-])C#N)F)C(=O)O | - |

Physical and Chemical Properties

Direct experimental data for many physical properties of this compound is not widely published. However, by examining closely related analogs, we can establish well-grounded predictions. The presence of polar functional groups (carboxyl, nitro, cyano) and the potential for intermolecular hydrogen bonding via the carboxylic acid moiety strongly suggest that the compound is a solid at ambient temperature with a relatively high melting point and limited solubility in non-polar solvents.

Table 2: Summary of Physical Properties (Observed and Predicted)

| Property | Value | Notes & Justification |

| Appearance | Predicted: White to pale yellow crystalline solid. | Based on analogs like 2-Fluoro-4-nitrobenzoic acid (white to light yellow powder) and 4-Nitrobenzoic acid (light yellow crystalline powder).[6][7] |

| Melting Point | Predicted: >150 °C | No experimental data found. Analogs such as 2-Fluoro-5-nitrobenzoic acid (142-144 °C) and 2-Chloro-4-fluoro-5-nitrobenzoic acid (150-153 °C) exhibit high melting points.[2][8] The combination of polar groups and a rigid aromatic ring suggests a high lattice energy requiring significant thermal energy to overcome. |

| Boiling Point | Predicted: Decomposes before boiling. | Aromatic carboxylic acids, especially those with nitro groups, often decompose at high temperatures rather than boiling at atmospheric pressure.[7] |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Ethanol); sparingly soluble in water; poorly soluble in non-polar solvents (e.g., hexane). | The carboxylic acid group confers some polarity and solubility in protic solvents.[9] Overall polarity from nitro and cyano groups suggests solubility in polar aprotic solvents. Poor solubility in water is expected due to the hydrophobic benzene ring, a common trait for substituted benzoic acids.[7][10] |

| pKa | Predicted: ~2.5 - 3.5 | The pKa of benzoic acid is ~4.2. The three strong electron-withdrawing groups (F, NO₂, CN) are expected to significantly acidify the carboxylic proton, lowering the pKa substantially. For comparison, the pKa of 4-Nitrobenzoic acid is 3.41.[7] |

Anticipated Spectroscopic Profile

While specific spectra for this compound require empirical measurement, its structure allows for clear predictions of its key spectroscopic features.

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show two distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). One proton is ortho to the cyano group and meta to the fluorine, while the other is ortho to the fluorine and meta to the nitro group. Each signal would likely appear as a doublet or doublet-of-doublets due to coupling with the ¹⁹F nucleus and the other proton. A broad singlet for the carboxylic acid proton would be expected at δ > 12 ppm.

-

¹³C NMR: The spectrum will be complex but informative. Distinct signals are expected for the carboxylic carbon (~165 ppm), the nitrile carbon (~115 ppm), and the six aromatic carbons. The carbons bonded to fluorine will show a large one-bond coupling constant (¹J C-F), and other carbons will show smaller two- or three-bond couplings, which are invaluable for definitive structure confirmation.

-

FT-IR (ATR): The infrared spectrum should display characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid dimer centered around 3000 cm⁻¹.

-

A sharp C≡N (nitrile) stretch around 2230 cm⁻¹.

-

A strong C=O (carbonyl) stretch from the carboxylic acid around 1700 cm⁻¹.

-

Asymmetric and symmetric N-O stretches from the nitro group at approximately 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

-

A C-F stretch in the 1250-1000 cm⁻¹ region.

-

Protocols for Experimental Determination

To ensure scientific rigor, all predicted properties must be confirmed experimentally. The following protocols outline standard, self-validating methodologies for characterizing a new chemical batch.

Melting Point Determination via Digital Apparatus

Causality: The melting point is a fundamental indicator of purity. A sharp, narrow melting range (e.g., < 2 °C) is characteristic of a pure crystalline solid. This method is chosen for its precision and reproducibility.

Methodology:

-

Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Instrument Setup: Place the capillary into the heating block of a calibrated digital melting point apparatus.

-

Rapid Scan (Optional): Set a fast ramp rate (~10-20 °C/min) to quickly determine an approximate melting range.

-

Precise Measurement: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found in the rapid scan.

-

Slow Ramp: Set a slow ramp rate (1-2 °C/min) to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.

Solubility Profile Assessment

Causality: Understanding a compound's solubility is critical for its application in synthesis, formulation, and biological assays. This protocol establishes a qualitative profile across a range of relevant solvents.

Methodology:

-

Solvent Selection: Prepare vials containing 1 mL of various solvents, including deionized water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), and hexane.

-

Sample Addition: Add approximately 1 mg of the compound to each vial.

-

Initial Observation: Vortex each vial for 30 seconds and visually inspect for dissolution at room temperature. Classify as "freely soluble," "partially soluble," or "insoluble."

-

Incremental Addition: For vials where the compound dissolved, add further 1 mg increments until saturation is reached or a target concentration (e.g., 10 mg/mL) is achieved.

-

Heating: For samples that are partially or insoluble, gently warm the vial (e.g., to 50 °C) to assess temperature-dependent solubility. Note any changes upon cooling.

-

Documentation: Record the solubility observations in a structured table.

Workflow for New Compound Characterization

The following diagram illustrates a logical workflow for the physical and structural characterization of a newly synthesized or procured batch of a chemical standard like this compound.

Caption: Workflow for Physicochemical Characterization.

Safety and Handling

-

Hazard Statements (Anticipated):

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a pivotal chemical intermediate whose full potential is unlocked through a clear understanding of its physical properties. While comprehensive experimental data remains to be published, this guide provides a robust, scientifically-grounded framework of its expected characteristics based on comparative analysis of analogous structures. The detailed protocols for empirical verification offer a clear path for researchers to confirm these properties, ensuring data integrity and safe handling in the laboratory.

References

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Combinatorial Science. (2012). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,5-Difluoro-2-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ossila.com [ossila.com]

- 3. 1003709-73-6|this compound|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemscene.com [chemscene.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 9. 2-Fluoro-5-nitrobenzoic acid | 7304-32-7 [chemicalbook.com]

- 10. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. 4-Chloro-2-fluoro-5-nitrobenzoic acid | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to 4-Cyano-2-fluoro-5-nitrobenzoic Acid: Structure, Bonding, and Synthetic Strategy

This guide provides a detailed technical analysis of 4-cyano-2-fluoro-5-nitrobenzoic acid, a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data in peer-reviewed literature for this specific compound (CAS 1003709-73-6), this document leverages established principles of physical organic chemistry and extensive data from close structural analogs to construct a predictive yet authoritative overview. This approach is designed to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted benzene derivative. Its fundamental properties, derived from supplier data and computational predictions, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1003709-73-6 | [1][2] |

| Molecular Formula | C₈H₃FN₂O₄ | [1] |

| Molecular Weight | 210.12 g/mol | [1] |

| Appearance | Expected to be a solid | General |

| Storage | Sealed in dry, room temperature | [1] |

The core of the molecule is a benzoic acid scaffold, heavily substituted with three key functional groups:

-

Carboxylic Acid (-COOH): The primary functional group, defining the molecule as an acid and providing a key handle for derivatization (e.g., amidation, esterification).

-

Fluorine (-F): An ortho-positioned, highly electronegative halogen that exerts a strong inductive electron-withdrawing effect and can influence molecular conformation.

-

Nitro (-NO₂): A powerful electron-withdrawing group, both by induction and resonance, positioned meta to the carboxyl group.

-

Cyano (-C≡N): A strongly electron-withdrawing group, positioned para to the carboxyl group.

The specific arrangement of these substituents creates a complex electronic and steric environment that dictates the molecule's reactivity and bonding characteristics.

Caption: 2D structure of this compound.

Analysis of Chemical Bonding and Electronic Effects

The bonding within this compound is defined by the interplay of inductive and resonance effects from its substituents, which significantly impacts its reactivity and acidity.

Inductive and Resonance Effects

All three non-carboxyl substituents (-F, -NO₂, -CN) are strongly electron-withdrawing.

-

Inductive Effect (-I): The fluorine, nitro, and cyano groups all pull electron density away from the aromatic ring through the sigma bonds due to their high electronegativity. The fluorine atom at the C2 position has the most pronounced inductive effect on the adjacent carboxyl group. This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the molecule compared to unsubstituted benzoic acid.[3][4]

-

Resonance Effect (-M): The nitro and cyano groups are powerful resonance-withdrawing groups. They delocalize electron density from the benzene ring onto themselves, further stabilizing the conjugate base. The fluorine atom, while having a strong -I effect, also possesses a weak, opposing resonance-donating (+M) effect due to its lone pairs, though this is generally overshadowed by its inductive pull in reactivity considerations.

The Ortho Effect

The fluorine atom at the C2 position introduces a significant steric interaction known as the "ortho effect." This steric hindrance forces the larger carboxylic acid group to twist out of the plane of the benzene ring.[5]

Causality: Co-planarity is essential for effective resonance delocalization between the phenyl ring and the carboxyl group. By disrupting this planarity, the ortho-fluoro substituent inhibits the electron-donating resonance from the ring to the carboxyl group. This leaves the inductive electron-withdrawing character of the phenyl ring as the dominant electronic interaction with the carboxyl group, leading to a marked increase in acidity.[5] This effect is a critical factor in understanding the compound's chemical behavior.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Methodology

Disclaimer: This is a representative protocol based on analogous chemical transformations. It must be adapted and optimized under appropriate laboratory safety protocols.

-

Nitration of 4-Cyano-2-fluorotoluene:

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cooled in an ice-salt bath.

-

Procedure:

-

Charge the flask with concentrated sulfuric acid (e.g., 5 equivalents). Cool the acid to 0°C.

-

Slowly add 4-cyano-2-fluorotoluene (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10°C.

-

Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2 eq.) in the dropping funnel.

-

Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude 4-cyano-2-fluoro-5-nitrotoluene.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

-

-

-

Oxidation to Benzoic Acid:

-

Apparatus: A round-bottom flask with a reflux condenser and mechanical stirrer.

-

Procedure:

-

Prepare a solution of sodium dichromate (Na₂Cr₂O₇, ~2.5 eq.) in water.

-

In the reaction flask, suspend the crude 4-cyano-2-fluoro-5-nitrotoluene (1.0 eq.) in a sufficient volume of concentrated sulfuric acid. [6] 3. Slowly add the sodium dichromate solution to the toluene suspension. The reaction is exothermic.

-

Once the initial exotherm subsides, heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC or HPLC.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Filter the precipitated crude this compound.

-

-

-

Purification:

-

Procedure:

-

Wash the crude solid with a dilute sulfuric acid solution to remove residual chromium salts. [6] 2. Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the clear filtrate with concentrated HCl or H₂SO₄ to a pH of ~1-2 to precipitate the purified product.

-

Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water or toluene) can be performed for higher purity.

-

-

Self-Validation: The success of each step should be validated by standard analytical techniques. The purity and identity of the final product must be confirmed by melting point analysis, HPLC, and the spectroscopic methods (NMR, IR, MS) detailed in Section 3. The expected yield, based on similar reported procedures, would be in the range of 75-85%. [6]

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with care.

-

Hazards: It is suspected to be harmful if swallowed, cause skin and serious eye irritation, and may be a suspected mutagen or carcinogen. [7]* Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is governed by a complex interplay of strong electron-withdrawing groups and a sterically influential ortho-fluoro substituent. While direct experimental data is sparse, a comprehensive understanding of its chemical nature can be achieved through the analysis of analogous structures and the application of fundamental chemical principles. The predictive spectroscopic data and the proposed synthetic protocol provided herein offer a solid and authoritative foundation for researchers to confidently incorporate this molecule into their synthetic and drug discovery programs.

References

- BASF SE. (Patent). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents. [URL: https://patents.google.

- Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.04%3A_Substituent_Effects_on_Acidity]

- University of Calgary. The Ortho Effect of benzoic acids. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-3-2.html]

- PubChem. (2024). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7210828]

- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_222%3A_Organic_Chemistry_II_(Knauer)/20%3A_Carboxylic_Acids/20.4%3A_Substituent_Effects_on_Acidity]

- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/20%3A_Carboxylic_Acids_and_Their_Derivatives_Nucleophilic_Acyl_Substitution/20.04%3A_Substituent_Effects_on_Acidity]

- BLD Pharm. This compound. [URL: https://www.bldpharm.com/products/1003709-73-6.html]

- Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.cgd.1c00455]

- PubChem. 2-Chloro-4-cyano-5-nitrobenzoic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/119016703]

- ChemScene. This compound. [URL: https://www.chemscene.com/products/4-Cyano-2-fluoro-5-nitrobenzoic-acid-1003709-73-6.html]

- Kamm, O., & Matthews, A. O. p-NITROBENZOIC ACID. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0392]

- Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [URL: https://www.rsc.

- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [URL: https://discovery.ucl.ac.uk/id/eprint/10130638/]

- PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22313101]

- CF bond lengths (in Å) and charges on the C and F atoms. ResearchGate. [URL: https://www.researchgate.

- Guidechem. What are the properties, preparation methods, and applications of 2-Fluoro-4-nitrobenzoic acid?. [URL: https://www.guidechem.com/news/what-are-the-properties-preparation-methods-and-applications-of-2-fluoro-4-nitrobenzoic-acid--1316410.html]

- BenchChem. Spectroscopic Analysis for Confirming the Structure of 3-Chloro-4-nitrobenzoic Acid Derivatives: A Comparison Guide. [URL: https://www.benchchem.

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents. [URL: https://patents.google.

- Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. MDPI. [URL: https://www.mdpi.com/1422-0067/23/3/1449]

- Effect of lateral fluoro substituents of rodlike tolane cyano mesogens on blue phase temperature ranges. Soft Matter (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2013/sm/c2sm27393a]

- BenchChem. A Spectroscopic Comparison of 2-Bromo-3-nitrobenzoic Acid and Its Precursors. [URL: https://www.benchchem.com/blog/a-spectroscopic-comparison-of-2-bromo-3-nitrobenzoic-acid-and-its-precursors/]

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [URL: https://www.docbrown.info/page06/molecule_spectroscopy/spec13C-NMR-benzoic-acid.htm]

- Sigma-Aldrich. 2-FLUORO-4-NITROBENZOIC ACID AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00025]

- Royal Society of Chemistry. Supplementary Information. [URL: https://www.rsc.

- SpectraBase. 4,5-Difluoro-2-nitrobenzoic acid. [URL: https://spectrabase.com/spectrum/6nLhSgYyH1X]

Sources

- 1. 1003709-73-6|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Chloro-2-fluoro-5-nitrobenzoic acid | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Cyano-2-fluoro-5-nitrobenzoic acid

This guide provides an in-depth analysis of the spectroscopic data for 4-Cyano-2-fluoro-5-nitrobenzoic acid, a key intermediate in pharmaceutical and materials science research. Understanding the spectral signature of this molecule is paramount for identity confirmation, purity assessment, and reaction monitoring. This document synthesizes predictive data based on established principles of spectroscopy and data from structurally analogous compounds to offer a comprehensive analytical overview for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The unique arrangement of substituents on the benzoic acid core—a cyano group, a fluorine atom, and a nitro group—creates a distinct electronic environment that is reflected in its spectroscopic properties. Each functional group provides a characteristic signal in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for unambiguous identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be simple yet informative, showing two signals in the aromatic region and a broad singlet for the carboxylic acid proton. The electron-withdrawing nature of the nitro, cyano, and fluoro groups will shift the aromatic protons downfield.[1][2]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J) Hz |

| ~8.90 | d | 1H | H-6 | J(H-F) ≈ 7 Hz |

| ~8.50 | d | 1H | H-3 | J(H-F) ≈ 10 Hz |

| ~14.0 | br s | 1H | -COOH | N/A |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively dissolves the acidic compound and allows for the observation of the exchangeable carboxylic acid proton.

-

Instrument Setup: The data should be acquired on a 500 MHz NMR spectrometer. Standard acquisition parameters for ¹H NMR are generally sufficient.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Causality Behind Experimental Choices:

-

High-Field Magnet (500 MHz): A higher field strength provides better signal dispersion, which is important for resolving the coupling patterns of the aromatic protons.

-

DMSO-d₆ Solvent: This polar aprotic solvent is excellent for dissolving carboxylic acids. Unlike protic solvents like D₂O or CD₃OD, it allows for the observation of the acidic proton signal, which can be a key identifier.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eight unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity and resonance effects of the substituents.[1][3]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~164.0 | -COOH |

| ~160.0 (d, ¹J(C-F)) | C-2 |

| ~148.0 | C-5 |

| ~135.0 (d) | C-6 |

| ~128.0 (d) | C-3 |

| ~125.0 | C-1 |

| ~115.0 | C-4 |

| ~114.0 | -C≡N |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: The experiment should be run on a 500 MHz spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing to the DMSO-d₆ solvent peak at 39.52 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom. The chemical shift will be indicative of the electronic environment on the aromatic ring.

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -110 | dd |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: The experiment requires a spectrometer with a probe tunable to the ¹⁹F frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a quick experiment due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

-

Data Processing: Reference the spectrum to an external standard such as CFCl₃ at 0 ppm.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. This compound has several characteristic absorption bands.[4][5]

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~2230 | C≡N stretch | Nitrile |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~1530 and ~1350 | Asymmetric & Symmetric N-O stretch | Nitro Group |

| ~1250 | C-F stretch | Aryl-Fluoride |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Causality Behind Experimental Choices:

-

ATR Accessory: This is a modern, convenient method for analyzing solid samples that requires minimal sample preparation and is non-destructive.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Ion | Interpretation |

| 210 | [M]⁺ | Molecular Ion |

| 193 | [M-OH]⁺ | Loss of hydroxyl radical |

| 165 | [M-COOH]⁺ | Loss of carboxyl group |

| 164 | [M-NO₂]⁺ | Loss of nitro group |

| 137 | [M-COOH-CO]⁺ | Subsequent loss of CO |

| 77 | [C₆H₅]⁺ | Phenyl cation (general aromatic fragment) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

-

Sample Preparation: Due to the low volatility of benzoic acids, derivatization is necessary. A common method is esterification to form the methyl ester. Dissolve the sample in a suitable solvent and add a methylating agent (e.g., diazomethane or (trimethylsilyl)diazomethane).

-

Instrument Setup: Use a GC-MS system with a standard non-polar column (e.g., DB-5ms). The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

-

Data Acquisition: Inject the derivatized sample into the GC. The mass spectrometer will acquire data in full scan mode across a mass range of, for example, 40-400 amu.

-

Data Analysis: Identify the peak corresponding to the methyl ester of the target compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Causality Behind Experimental Choices:

-

Derivatization: Converting the non-volatile carboxylic acid to a more volatile ester is essential for GC analysis.[6]

-

Electron Ionization (EI): EI at 70 eV is a standard method that provides reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that can be compared to libraries.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete spectroscopic profile of this compound. While the data presented here is predictive, it is based on well-established principles and serves as a robust guide for the identification and characterization of this compound in a research setting. The detailed protocols and the rationale behind the experimental choices offer a framework for obtaining high-quality data for this and other complex aromatic compounds.

References

-

ResearchGate. Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. Available at: [Link].

-

YouTube. Interpreting H-NMR Spectra Aromatic Molecule. Available at: [Link].

-

University of Colorado Boulder, Department of Chemistry. Aromatics - Organic Chemistry. Available at: [Link].

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link].

-

Chemistry LibreTexts. 2.10: Spectroscopy of Aromatic Compounds. Available at: [Link].

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link].

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Available at: [Link].

-

ACS Publications. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Available at: [Link].

-

National Institutes of Health. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Available at: [Link].

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link].

-

SpectraBase. 4,5-Difluoro-2-nitrobenzoic acid. Available at: [Link].

-

PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. Available at: [Link].

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].

- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

PubChem. 4-Chloro-2-fluoro-5-nitrobenzoic acid. Available at: [Link].

-

NIST WebBook. Benzoic acid, 2-nitro-. Available at: [Link].

-

NIST WebBook. Benzoic acid, 4-nitro-. Available at: [Link].

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link].

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link].

-

Doc Brown's Chemistry. mass spectrum of benzoic acid. Available at: [Link].

-

NIST WebBook. Benzoic acid, 4-nitro-. Available at: [Link].

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available at: [Link].

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Available at: [Link].

-

NIST WebBook. 4-Fluoro-3-nitrobenzoic acid. Available at: [Link].

-

SpectraBase. 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. Available at: [Link].

-

SpectraBase. 4-Nitrobenzoic acid, decyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link].

-

SpectraBase. m-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. Available at: [Link].

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile of 4-Cyano-2-fluoro-5-nitrobenzoic Acid in Organic Solvents: A Predictive and Methodological Guide

An In-Depth Technical Guide for Researchers

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-cyano-2-fluoro-5-nitrobenzoic acid. Given the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational chemical principles that govern its solubility and provides a robust methodology for its empirical determination.

Introduction: The Significance of Solubility

This compound is a highly functionalized aromatic carboxylic acid, making it a valuable building block in medicinal chemistry and organic synthesis. The strategic placement of cyano, fluoro, and nitro groups on the benzoic acid core creates a molecule with unique electronic and steric properties. Understanding its solubility is paramount for a variety of applications, including:

-

Reaction Optimization: Selecting an appropriate solvent to ensure all reactants are in a single phase.

-

Purification: Developing effective crystallization and chromatography protocols.

-

Formulation: Creating stable solutions for screening and analysis.

-

Process Scaling: Predicting behavior in large-scale manufacturing processes.

This guide moves beyond simple data reporting to explain the causal relationships between molecular structure, solvent properties, and solubility, empowering the researcher to make informed decisions.

Physicochemical & Structural Analysis

To predict solubility, we must first understand the molecule's intrinsic properties.

| Property | Value / Description | Source |

| CAS Number | 1003709-73-6 | [1][2] |

| Molecular Formula | C₈H₃FN₂O₄ | [2] |

| Molecular Weight | 210.12 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature. |

Structural Breakdown and Its Implications for Solubility:

-

Benzoic Acid Core: The carboxylic acid group (–COOH) is the primary driver of polarity. It can act as both a hydrogen bond donor (the –OH proton) and a hydrogen bond acceptor (the C=O and –OH oxygens). This functionality suggests good solubility in polar, protic solvents. Its acidic nature also means solubility can be dramatically increased in basic solutions through salt formation.[3]

-

Electron-Withdrawing Groups (EWGs): The cyano (–CN), fluoro (–F), and nitro (–NO₂) groups are powerful EWGs. They create significant dipole moments across the molecule, increasing its overall polarity.

-

The nitro group (–NO₂) and cyano group (–CN) are strong hydrogen bond acceptors.

-

The fluoro group (–F) is highly electronegative but is a weak hydrogen bond acceptor.

-

-

Aromatic Ring: The benzene ring itself is nonpolar and will favor interactions with nonpolar or aromatic solvents through π-stacking and van der Waals forces.

Overall Polarity: this compound is a highly polar molecule. Its solubility will be dictated by the balance between the strong polar interactions of its functional groups and the nonpolar nature of the aromatic ring. The general principle of "like dissolves like" will be the cornerstone of our predictions.[4]

Predicting Solubility: A Qualitative Assessment

Based on the structural analysis, we can predict the compound's likely solubility in common classes of organic solvents. This table serves as a starting point for solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group can hydrogen bond with these solvents. However, the bulky, relatively nonpolar aromatic ring will limit high solubility, especially in water. Solubility in alcohols is expected to be higher than in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents are excellent hydrogen bond acceptors and have strong dipole moments, allowing them to effectively solvate the polar functional groups (–COOH, –NO₂, –CN) without the competing hydrogen bond donation that can sometimes hinder dissolution. |

| Ethers | THF, Diethyl Ether | Moderate to Low | Tetrahydrofuran (THF) will likely be a better solvent than diethyl ether due to its higher polarity. The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | While these solvents have a dipole moment, they are poor hydrogen bond acceptors and donors. They are unlikely to effectively disrupt the strong intermolecular forces (especially hydrogen bonding) in the solid-state crystal lattice of the acid. |

| Nonpolar Aromatic | Toluene, Benzene | Low | Solubility in these solvents would be driven by π-stacking interactions with the benzene ring. However, these interactions are likely too weak to overcome the powerful polar forces of the functional groups. |

| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | There is a significant mismatch in polarity. The nonpolar solvent cannot effectively solvate the highly polar functional groups of the molecule.[4] |

Gold Standard Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility

To move from prediction to quantitative data, a rigorous experimental protocol is necessary. The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.[5] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation of the Solid:

-

Action: Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation.

-

Causality: Adding a clear excess ensures that the resulting solution is saturated and that the system can reach a true thermodynamic equilibrium between the solid and dissolved states.

-

-

Solvent Addition and Incubation:

-

Action: Add a precise volume of the chosen solvent to each vial. Cap the vials tightly to prevent solvent evaporation.

-

Action: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Causality: Constant temperature is critical as solubility is temperature-dependent. Agitation increases the surface area of the solid exposed to the solvent, accelerating the time it takes to reach equilibrium.

-

-

Equilibration:

-

Action: Allow the slurries to shake for a minimum of 24-48 hours.

-

Causality: This extended period is crucial for ensuring the system has reached a true equilibrium. For some compounds and solvents, this may take longer. A self-validation step is to take measurements at 24h, 48h, and 72h; if the values are consistent, equilibrium has been reached.

-

-

Sample Collection and Phase Separation:

-

Action: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours.

-

Causality: This allows the excess solid to settle, preventing it from clogging the filter in the next step.

-

Action: Carefully draw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial.

-

Causality: Filtration is a critical step to remove all undissolved solid particles. Any particulate matter in the sample will lead to an overestimation of the solubility.

-

-

Quantification:

-

Action: Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

-

Action: Dilute the filtered, saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Action: Analyze the calibration standards and the diluted sample by a suitable analytical method, such as HPLC-UV.

-

Causality: A multi-point calibration curve ensures accurate quantification. The concentration of the unknown sample is determined by interpolating its analytical response against this curve.

-

-

Calculation:

-

Action: Calculate the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to determine the original concentration of the saturated solution.

-

Result: Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, the hazards can be inferred from its structural components (nitroaromatics, benzoic acids) and from SDS sheets for similar compounds.[6][7]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Hazards:

-

May cause skin and serious eye irritation.[7]

-

May be harmful if swallowed or inhaled.

-

Nitroaromatic compounds can have long-term toxicity.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[8]

Conclusion

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Internet]. Available from: [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? [Video]. YouTube; 2025 Feb 11. Available from: [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds [Internet]. Available from: [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS [Internet]. Available from: [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis [Internet]. Available from: [Link]

-

PrepChem.com. Synthesis of 4-cyano-3-nitrobenzoic acid [Internet]. Available from: [Link]

-

PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid [Internet]. Available from: [Link]

-

PubChem. 4-Chloro-2-fluoro-5-nitrobenzoic acid [Internet]. Available from: [Link]

-

Pharmaffiliates. This compound | CAS No: 1003709-73-6 [Internet]. Available from: [Link]

Sources

- 1. 1003709-73-6|this compound|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Reactivity of the Cyano Group in 4-Cyano-2-fluoro-5-nitrobenzoic acid

Abstract

4-Cyano-2-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of three distinct electron-withdrawing groups—nitro, fluoro, and carboxylic acid—creates a unique electronic environment that dictates the reactivity of the cyano moiety. This guide provides an in-depth analysis of the cyano group's reactivity on this specific molecule, grounded in the principles of physical organic chemistry. We will explore its primary transformation pathways, including hydrolysis, reduction, and cycloaddition, with a focus on the causality behind experimental choices and strategies for achieving chemoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in complex synthetic applications.

The Electronic Landscape: An Activated Cyano Group

The reactivity of the cyano group in this compound is fundamentally governed by the powerful electron-withdrawing nature of the substituents on the phenyl ring. The carbon atom of the nitrile is inherently electrophilic, but in this context, its reactivity is significantly enhanced.[1][2]

-

Nitro Group (-NO₂): Positioned meta to the cyano group, the nitro group exerts a strong inductive (-I) and resonance (-M) electron-withdrawing effect, pulling electron density from the entire aromatic system.

-

Fluoro Group (-F): Located ortho to the cyano group, the fluorine atom exercises a potent inductive (-I) effect due to its high electronegativity.[3] This effect strongly polarizes the C-CN bond, increasing the electrophilicity of the nitrile carbon.

-

Carboxylic Acid Group (-COOH): Situated para to the fluorine, this group also contributes to the overall electron-deficient nature of the ring through its inductive and resonance effects.

This confluence of electron-withdrawing forces makes the cyano carbon atom highly susceptible to nucleophilic attack, forming the basis for its primary reaction pathways.

Key Reaction Pathways

The activated nature of the cyano group opens it up to several synthetically valuable transformations. The choice of reagent and reaction conditions is critical for directing the outcome and ensuring the integrity of the other functional groups.

Hydrolysis: Conversion to Amide and Carboxylic Acid

Hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to an amide, and then to a carboxylic acid.[2][4] The reaction can be catalyzed by either acid or base.[5][6][7]

-

Mechanism: The reaction begins with the nucleophilic attack of water (under acidic conditions) or hydroxide ion (under basic conditions) on the electrophilic nitrile carbon.[1][8] This forms an intermediate that tautomerizes to the more stable amide.[5] Given the electron-deficient nature of the ring, this hydrolysis is expected to be more facile than in unsubstitued benzonitriles.[9] However, forcing conditions (e.g., elevated temperatures) are often still required to drive the subsequent hydrolysis of the intermediate amide to the final carboxylic acid.[10]

-

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid like HCl or H₂SO₄ protonates the nitrogen, further increasing the carbon's electrophilicity for attack by water.[4][6][11][12] The final products are the corresponding dicarboxylic acid and an ammonium salt.[4]

-

Base-Catalyzed Hydrolysis: Refluxing with an aqueous base, such as NaOH, results in the formation of the carboxylate salt.[4] Subsequent acidification is required to protonate the carboxylate and isolate the free carboxylic acid.[4] Stopping the reaction at the amide stage can be challenging because the conditions required to hydrolyze the nitrile often readily hydrolyze the resulting amide as well.[10][13]

Reduction: Synthesis of Primary Amines

Reduction of the cyano group to a primary aminomethyl group (-CH₂NH₂) is a crucial transformation in drug development, providing a key synthetic handle. The primary challenge in the context of this compound is achieving chemoselectivity, as the nitro group is also susceptible to reduction.

-

Catalytic Hydrogenation: This is an economical and efficient method for nitrile reduction.[14][15] Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Dioxide (PtO₂).[15][16][17]

-

Challenge: Standard catalytic hydrogenation conditions (e.g., H₂/Pd-C) will readily reduce both the nitrile and the nitro group.

-

Strategy: Selective reduction of a nitrile in the presence of a nitro group is difficult but can sometimes be achieved under specific conditions or with specialized catalysts. For example, transfer hydrogenation using formic acid and Pd/C has been used for selective nitrile reduction.[18]

-

-

Metal Hydride Reagents:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily reduces nitriles to primary amines.[16][17][19] However, it will also reduce the carboxylic acid and the nitro group, leading to a complex product mixture. Its use is generally not suitable for this substrate if selectivity is desired.

-

Sodium Borohydride (NaBH₄): Generally, NaBH₄ does not reduce nitriles unless activated by additives like CoCl₂ or used in specific solvent systems.[14][15] This milder nature could potentially be exploited. A CoCl₂/NaBH₄ system has been shown to reduce nitriles.[20]

-

Borane (BH₃): Borane complexes, such as BH₃·THF, are effective for reducing nitriles to primary amines and are known to reduce carboxylic acids, but are generally unreactive towards nitro groups under controlled conditions, offering a promising avenue for chemoselectivity.[21][22][23]

-

-

Chemoselective Reduction: Recent advances have identified catalytic systems capable of selectively reducing nitro or nitrile groups. For instance, an Fe₃O₄-MWCNTs@PEI-Ag nanocomposite has been reported for the chemoselective reduction of both nitro and nitrile compounds using NaBH₄, where reaction conditions can be tuned to favor one over the other.[24]

[3+2] Cycloaddition: Formation of Tetrazoles

The [3+2] cycloaddition of a nitrile with an azide is the most common and efficient method for synthesizing 5-substituted tetrazoles.[25] Tetrazoles are widely used in medicinal chemistry as bioisosteric replacements for carboxylic acids due to their similar pKa and planar structure.[25]

-

Reaction: The reaction involves treating the nitrile with an azide source, most commonly sodium azide (NaN₃). The reaction often requires a catalyst and heating.[26]

-

Catalysts and Conditions: Various catalysts can be employed, including zinc salts, iodine, or trialkyltin azides.[26][27] The reaction is typically performed in a polar aprotic solvent like DMF or DMSO at elevated temperatures.[25] The use of catalysts like cobalt-nickel nanoparticles has also been reported to facilitate this transformation under mild conditions.[28]

-

Significance: For this compound, this transformation is particularly valuable. It converts the cyano group into a tetrazole ring, yielding a molecule with two acidic functional groups (the new tetrazole and the existing carboxylic acid), which can have profound implications for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Experimental Protocols

The following protocols are generalized procedures based on established methods for analogous transformations. Researchers should perform small-scale trials to optimize conditions for this specific substrate.

Table 1: Summary of Reaction Conditions

| Transformation | Reagents & Solvents | Typical Conditions | Key Considerations |

| Acid Hydrolysis | Conc. HCl or H₂SO₄, H₂O | Reflux, 12-24 h | Vigorous conditions; potential for side reactions. Monitor by TLC/LC-MS. |

| Base Hydrolysis | 6M NaOH (aq) | Reflux, 8-16 h | Forms sodium salt; requires acidic workup to isolate the free acid. |

| Selective Reduction | BH₃·THF (1 M in THF) | 0 °C to RT, 4-8 h | Reduces both cyano and carboxylic acid. Spares the nitro group. Requires careful quenching. |

| Tetrazole Formation | NaN₃, ZnBr₂, DMF | 110-120 °C, 18-24 h | Azides are toxic and potentially explosive; handle with extreme care. |

Protocol 3.1: Acid-Catalyzed Hydrolysis to 2-Fluoro-5-nitroterephthalic acid

-

Suspend this compound (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). The intermediate amide may be visible.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 2-fluoro-5-nitroterephthalic acid.

Protocol 3.2: Selective Reduction to 4-(Aminomethyl)-2-fluoro-5-nitrobenzoic acid

CAUTION: Borane reagents react violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

-

Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, approx. 4.0 eq) dropwise via a syringe, maintaining the internal temperature below 10 °C. Note: BH₃ will reduce both the nitrile and the carboxylic acid.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by 1 M HCl.

-

Adjust the pH to ~2 with concentrated HCl.

-

Extract the aqueous layer with ethyl acetate. The product, being an amino acid, may have low organic solubility. It may be necessary to concentrate the aqueous layer and purify by ion-exchange chromatography or crystallize as a hydrochloride salt.

Conclusion

The cyano group of this compound is a highly activated and versatile functional group. Its reactivity is dominated by the strong electron-withdrawing effects of the adjacent nitro, fluoro, and carboxylic acid substituents, rendering its carbon atom highly electrophilic. This allows for efficient transformation into amides, carboxylic acids, primary amines, and tetrazoles. The primary synthetic challenge lies in achieving chemoselectivity, particularly during reduction reactions where the nitro group is also reactive. By carefully selecting reagents and controlling reaction conditions—for example, by using boranes for reduction—chemists can selectively manipulate the cyano group to access a diverse range of complex molecular architectures essential for the advancement of pharmaceutical and materials science research.

References

-

Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Study Mind. Retrieved from [Link]

-

Sha, F., & Wei, Y. (2021). Recent Progress on Cycloaddition Reactions of Aromatic Nitriles. ResearchGate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

-

Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. Retrieved from [Link]

-

Ranu, B. C., et al. (2009). A Mild and Efficient Method for the Reduction of Nitriles. ResearchGate. Retrieved from [Link]

-

Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

-

Lumen Learning. (n.d.). Hydrolysis of nitriles. Lumen Learning. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Cycloadditions with Nitrile Oxides. YouTube. Retrieved from [Link]

-

Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar. Retrieved from [Link]

-

Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Chad's Prep. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile reduction. Wikipedia. Retrieved from [Link]

-

Al-Alkam, M. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung A. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Reduction of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

Nasrollahzadeh, M., et al. (2020). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Advances. Retrieved from [Link]

- Devocelle, M. (2002). Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones. Google Patents (US6462238B2).

-

ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group?. ResearchGate. Retrieved from [Link]

-

Couty, F., & Evano, G. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

OpenStax. (n.d.). 20.7 Chemistry of Nitriles. OpenStax. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Reactions of Nitrile Anions. Encyclopedia.pub. Retrieved from [Link]

-

Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Study.com. Retrieved from [Link]

-

Jin, Y., et al. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Retrieved from [Link]

-

Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Scribd. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Ghorbani-Choghamarani, A., & Taherpour, S. (2021). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. Retrieved from [Link]

-

Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Bernskoetter, W. H., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link]

- Kumar, P. (2005). Process for preparation of tetrazoles from aromatic cyano derivatives. Google Patents (WO2005080383A1).

-

That Chemist. (2023). Synthesizing Tetrazoles with Fluorosulfonyl Azide. YouTube. Retrieved from [Link]

-

de Oliveira, B. G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

EBSCO. (n.d.). Nitriles: Research Starters. EBSCO. Retrieved from [Link]

-

Graneek, J. B., et al. (2018). Electron-withdrawing effects on the molecular structure of 2- and 3-nitrobenzonitrile revealed by broadband rotational spectroscopy and their comparison with 4-nitrobenzonitrile. Physical Chemistry Chemical Physics. Retrieved from [Link]

Sources

- 1. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Nitriles | Research Starters | EBSCO Research [ebsco.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 7. scribd.com [scribd.com]

- 8. homework.study.com [homework.study.com]

- 9. znaturforsch.com [znaturforsch.com]

- 10. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 16. studymind.co.uk [studymind.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 22. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 23. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]

- 24. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 1H-Tetrazole synthesis [organic-chemistry.org]

- 27. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]

- 28. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

Electrophilic and nucleophilic sites of 4-Cyano-2-fluoro-5-nitrobenzoic acid

An In-depth Technical Guide: Electrophilic and Nucleophilic Sites of 4-Cyano-2-fluoro-5-nitrobenzoic Acid

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is dictated by the unique electronic landscape of its benzene ring. This guide provides a comprehensive analysis of the molecule's reactivity, detailing the interplay of its four distinct substituents—cyano (-CN), fluoro (-F), nitro (-NO₂), and carboxylic acid (-COOH). We will demonstrate that the synergistic effect of three powerful electron-withdrawing groups renders the aromatic system exceptionally electron-deficient. Consequently, the molecule is strongly deactivated towards electrophilic attack but highly activated for nucleophilic aromatic substitution (SₙAr). The primary site for nucleophilic attack is identified as the C2 carbon, leading to the displacement of the fluoride leaving group. This reactivity is rationalized through an examination of substituent electronic effects and the stabilization of key reaction intermediates. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to strategically employ this versatile reagent in complex synthetic applications.

Part 1: Molecular Structure and Electronic Landscape

The reactivity of an aromatic compound is fundamentally governed by the electronic influence of its substituents. In this compound, the benzene ring is decorated with four substituents, each imparting a significant electronic perturbation.

The structure is as follows:

Caption: Structure of this compound.

Analysis of Substituent Electronic Effects

The net electronic effect of a substituent is a combination of inductive and resonance effects.[1]

-

Inductive Effect: This is the withdrawal or donation of electron density through the sigma (σ) bond framework, primarily driven by electronegativity.[1]

-

Resonance Effect: This involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[1]

The cumulative impact of these effects determines whether a group activates (donates electrons to) or deactivates (withdraws electrons from) the ring.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -COOH | C1 | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strong Deactivator |

| -F | C2 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Net Deactivator |

| -CN | C4 | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strong Deactivator |

| -NO₂ | C5 | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Very Strong Deactivator |

The Synergistic Deactivation of the Aromatic Ring

The presence of three potent electron-withdrawing groups (-COOH, -CN, -NO₂) working in concert makes the aromatic ring exceptionally electron-poor (electrophilic).[2][3] While the fluorine atom donates some electron density via resonance, its powerful inductive effect due to high electronegativity results in a net withdrawal of electron density.[4][5] This profound deactivation has critical implications for the molecule's reactivity, effectively shutting down pathways that require a nucleophilic aromatic ring and strongly promoting pathways that involve nucleophilic attack on the ring.

Caption: Logical workflow from substituent effects to predicted reactivity.

Part 2: Nucleophilic Sites & Reactivity Towards Electrophiles

An electrophilic aromatic substitution (EAS) reaction involves the attack of the electron-rich π-system of the benzene ring on an electrophile.[6][7]

Why Electrophilic Aromatic Substitution is Unfavorable

As established, the aromatic ring of this compound is severely electron-deficient. An incoming electrophile (E⁺), which is by definition electron-seeking, will be strongly repelled by the overall positive character of the ring. Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are hallmarks of benzene chemistry, are practically impossible under standard conditions for this molecule.[2][7][8] The electron-withdrawing groups destabilize the cationic carbocation intermediate (the arenium ion or σ-complex) that is central to the EAS mechanism, thereby raising the activation energy prohibitively high.[1][6]

Identification of Potential Nucleophilic Sites

While the ring as a whole is a poor nucleophile, we can analyze the directing effects of the substituents to predict the "least deactivated" position for a hypothetical electrophilic attack.

-

Ortho, Para-Directors (Activating or Weakly Deactivating): The fluorine atom (-F) directs incoming electrophiles to its ortho (C3) and para (C1, occupied) positions.[5]

-

Meta-Directors (Deactivating): The -COOH, -CN, and -NO₂ groups all direct incoming electrophiles to the positions meta to themselves.[8][9][10][11][12]

-

-COOH (at C1): Directs to C3 and C5.

-

-CN (at C4): Directs to C2 and C6.

-

-NO₂ (at C5): Directs to C1 and C3.

-

By collating these effects, the C3 position emerges as the focal point. It is meta to both the -COOH and -NO₂ groups and ortho to the resonance-donating -F group. This confluence of directing effects makes C3 the most electron-rich (or least electron-poor) carbon on the ring, and thus the most probable, albeit highly unlikely, site for electrophilic attack.

Other nucleophilic sites on the molecule include the oxygen atoms of the carboxyl and nitro groups, which possess lone pairs of electrons. Protonation or coordination of a Lewis acid at these sites is possible but does not constitute an aromatic substitution reaction.

Part 3: Electrophilic Sites & Reactivity Towards Nucleophiles (The Dominant Pathway)

The extreme electron-poor nature of the ring makes it an excellent electrophile, highly susceptible to attack by nucleophiles. This reactivity is primarily expressed through the Nucleophilic Aromatic Substitution (SₙAr) mechanism.[3][13]

The SₙAr mechanism is favored under two key conditions, both of which are met by this molecule:[13][14]

-

The presence of strong electron-withdrawing groups that can stabilize a negative charge.

-

The presence of a good leaving group (typically a halide).

Primary Electrophilic Site: C2 (SₙAr of Fluoride)

The most significant electrophilic site on the aromatic ring is the C2 carbon , which is bonded to the fluorine atom. Fluorine, despite its high electronegativity, is an excellent leaving group in SₙAr reactions.

The SₙAr reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex .[3]

-

Elimination: The aromaticity is restored as the leaving group (F⁻) is expelled.

The stability of the Meisenheimer complex is paramount. In this case, the negative charge developed during the nucleophilic attack is delocalized onto the oxygen atoms of the ortho carboxylic acid group and the nitrogen and oxygen atoms of the para cyano and nitro groups through resonance.[3][14] This extensive stabilization dramatically lowers the activation energy for the reaction, making the C2 position highly reactive towards nucleophiles.

Caption: Mechanism of SₙAr at the C2 position.

Other Electrophilic Sites

-